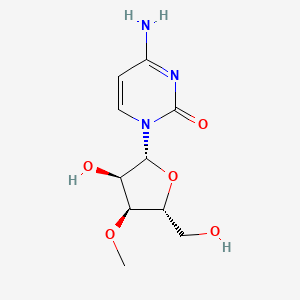

3'-O-Methylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJCFLSPBDUNDH-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595374 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20594-00-7 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Significance of 3'-O-Methylcytidine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of 3'-O-Methylcytidine. Given the limited specific research on this molecule, this guide establishes its primary role as a chain terminator in RNA synthesis. To provide a comprehensive understanding of the impact of methylation on cytidine, this document also details the well-documented biological functions of its key isomers, 2'-O-Methylcytidine and 3-methylcytidine (m3C). This comparative approach highlights the critical influence of the methyl group's position on the molecule's function, offering valuable insights for researchers in drug development and molecular biology.

This compound: A Potent RNA Chain Terminator

This compound is a derivative of the nucleoside cytidine, distinguished by a methyl group attached to the 3'-hydroxyl position of the ribose sugar. This seemingly minor modification has profound biological implications, primarily by acting as a potent terminator of RNA chain elongation.

Mechanism of Action: Obligate Chain Termination

The synthesis of an RNA molecule by RNA polymerase involves the sequential addition of ribonucleotides. This process relies on the free 3'-hydroxyl (-OH) group of the last nucleotide in the growing RNA chain, which acts as a nucleophile to attack the alpha-phosphate of the incoming ribonucleoside triphosphate. This reaction forms a new phosphodiester bond, extending the chain.

In this compound, the 3'-hydroxyl group is replaced by a 3'-O-methyl group (-OCH₃). This modification blocks the site required for the formation of the next phosphodiester bond. Consequently, once an RNA polymerase incorporates the triphosphate form of this compound into a nascent RNA strand, no further nucleotides can be added. This leads to the immediate and irreversible cessation of RNA synthesis. This mechanism is known as obligate chain termination.

The Discovery, History, and Significance of 3'-O-Methylcytidine (m3C) in RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on RNA that profoundly influence gene expression and cellular function. Among these, 3'-O-Methylcytidine (m3C), a post-transcriptional modification, has emerged as a critical regulator in diverse biological processes. Initially discovered in yeast, m3C is now known to be present in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA), across a wide range of eukaryotic organisms, including humans. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of m3C in RNA. It details the enzymatic machinery responsible for its deposition ("writers"), removal ("erasers"), and potential recognition ("readers"). Furthermore, this document offers a compilation of quantitative data on m3C abundance, detailed experimental protocols for its detection and analysis, and visual representations of the key pathways and workflows involved in m3C metabolism and function. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of m3C in health and disease.

Discovery and History

The journey of this compound (m3C) began with its initial identification in the total RNA of Saccharomyces cerevisiae.[1] Subsequent research revealed its presence in other eukaryotic tRNAs.[2] For a considerable period, the functional significance of m3C remained largely enigmatic. However, with the advent of advanced analytical techniques, a resurgence of interest in RNA modifications has propelled m3C into the spotlight of epitranscriptomics research. A pivotal moment in the history of m3C was the discovery of its presence in mammalian mRNA, expanding its potential regulatory roles beyond the realm of tRNA biology.[3] This finding suggested that m3C, like other well-characterized mRNA modifications such as N6-methyladenosine (m6A), could be involved in the intricate regulation of mRNA fate, including its stability, translation, and localization.

The Enzymatic Machinery of m3C Regulation

The dynamic regulation of m3C levels in RNA is orchestrated by a dedicated set of enzymes, often referred to as "writers," "erasers," and "readers" in the parlance of epigenetics and epitranscriptomics.

Writers: The METTL Family of Methyltransferases

The deposition of the methyl group onto the 3'-hydroxyl group of cytidine is catalyzed by a family of S-adenosylmethionine (SAM)-dependent methyltransferases known as Methyltransferase-like (METTL) proteins. In mammals, three distinct enzymes have been identified as m3C writers, each with specific substrate preferences:

-

METTL2 (METTL2A and METTL2B in humans): Primarily responsible for m3C modification in specific tRNAs.[3] Studies in knockout mouse models have demonstrated that the loss of Mettl2 leads to a significant reduction in m3C levels in total tRNA.[3]

-

METTL6: This enzyme also contributes to m3C formation in a distinct set of tRNAs.[3]

-

METTL8: In contrast to METTL2 and METTL6, METTL8 has been identified as the primary writer of m3C in mRNA.[3]

The substrate specificity of these enzymes ensures the precise placement of m3C modifications within the transcriptome, thereby enabling context-dependent regulation of RNA function.

Erasers: The ALKBH3 Demethylase

The m3C modification is not a permanent mark on the RNA molecule. Its removal is catalyzed by the demethylase AlkB Homolog 3 (ALKBH3), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family.[4] ALKBH3 has been shown to demethylate m3C in both tRNA and potentially other RNA species, highlighting the reversible nature of this modification.[4] This dynamic interplay between writers and erasers allows for the fine-tuning of m3C levels in response to various cellular signals and environmental cues.

Readers: The Unfolding Story

While the writers and erasers of m3C are relatively well-characterized, the proteins that recognize and bind to m3C-modified RNA, the so-called "readers," are still largely under investigation. The identification and characterization of m3C readers will be a crucial step in fully elucidating the downstream functional consequences of this modification.

Quantitative Data on this compound

The precise quantification of m3C is essential for understanding its prevalence and dynamic regulation. Various techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to determine the abundance of m3C in different RNA populations and cellular contexts.

| Organism/Cell Line | RNA Type | m3C Abundance/Change | Reference |

| Mouse (Mettl2 KO) | Total tRNA | ~30-40% reduction | [3] |

| Mouse (Mettl6 KO) | Total tRNA | ~10-15% reduction | [3] |

| Human (HEK293T, METTL2 KO) | Total tRNA | ~35% reduction | [2] |

| Human (HCT116, METTL8 KO) | mRNA | Significant reduction | [2] |

Table 1: Quantitative Analysis of this compound (m3C) in Different Models. This table summarizes the reported changes in m3C levels upon the knockout of specific methyltransferases, providing insights into the contribution of each enzyme to the overall m3C landscape.

Experimental Protocols

The study of this compound relies on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.

Quantification of m3C by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate quantification of modified nucleosides in RNA.

Protocol:

-

RNA Isolation and Digestion:

-

Isolate total RNA or specific RNA fractions (e.g., tRNA, mRNA) from cells or tissues using a standard protocol.

-

Digest 1-5 µg of RNA to nucleosides using a mixture of nuclease P1 (1 U) and bacterial alkaline phosphatase (1 U) in a final volume of 50 µL of 10 mM NH4OAc (pH 5.3) at 37°C for 2 hours.

-

Centrifuge the digest at 10,000 x g for 5 minutes and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation on a C18 reversed-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Analyze the eluate using a triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.

-

Monitor the specific mass transition for m3C (e.g., m/z 258.1 → 126.1).

-

Quantify the amount of m3C by comparing its peak area to a standard curve generated with known concentrations of a pure m3C standard.

-

Mapping m3C by m3C-IP-seq

m3C-methylated RNA immunoprecipitation sequencing (m3C-IP-seq) allows for the transcriptome-wide mapping of m3C sites at single-nucleotide resolution.

Protocol:

-

RNA Fragmentation and Immunoprecipitation:

-

Fragment 20 µg of total RNA or poly(A)-selected RNA to an average size of 100-200 nucleotides.

-

Incubate the fragmented RNA with an anti-m3C antibody pre-bound to protein G magnetic beads in IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) for 2 hours at 4°C.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the m3C-containing RNA fragments from the beads.

-

As a control, treat a portion of the immunoprecipitated RNA with a demethylase like AlkB to remove the m3C modification.

-

Construct sequencing libraries from the immunoprecipitated RNA, the demethylase-treated RNA, and an input control (fragmented RNA without immunoprecipitation).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify m3C peaks by identifying regions with a significant enrichment of reads in the IP sample compared to the input and demethylase-treated controls.

-

Site-Specific Cleavage Mapping with HAC-seq

Hydrazine-Aniline Cleavage sequencing (HAC-seq) is another powerful method for the single-nucleotide resolution mapping of m3C.

Protocol:

-

RNA Fragmentation and End-Repair:

-

Deplete ribosomal RNA from total RNA and fragment the remaining RNA to an average size of ~200 nucleotides.

-

Perform end-repair to ensure the fragments have 5'-phosphate and 3'-hydroxyl groups.

-

-

Hydrazine-Aniline Cleavage:

-

Treat the fragmented RNA with a 10% hydrazine solution in the presence of 3 M NaCl on ice for 4 hours. This reaction is specific for m3C under high salt conditions.

-

Stop the reaction by ethanol precipitation.

-

Resuspend the RNA pellet in a cleavage buffer (water:glacial acetic acid:aniline = 7:3:1) and incubate at room temperature in the dark for 2 hours to induce cleavage at the m3C sites.

-

-

Library Preparation and Sequencing:

-

Construct sequencing libraries from the cleaved RNA fragments. Only the 3' cleaved fragments will have the necessary 5'-phosphate for adapter ligation.

-

Sequence the libraries and align the reads to the reference transcriptome. The 5' ends of the reads will correspond to the position immediately downstream of the m3C modification.

-

Primer Extension Analysis

Primer extension analysis can be used to detect and locate m3C modifications in specific RNA molecules, particularly tRNAs.

Protocol:

-

Primer Design and Labeling:

-

Design a DNA oligonucleotide primer complementary to a region downstream of the suspected m3C site in the target RNA.

-

Label the 5' end of the primer with [γ-32P]ATP using T4 polynucleotide kinase.

-

-

Reverse Transcription:

-

Anneal the radiolabeled primer to the target RNA.

-

Perform reverse transcription using a reverse transcriptase (e.g., AMV or SuperScript). The presence of an m3C modification can cause the reverse transcriptase to pause or terminate, resulting in a truncated cDNA product.

-

-

Analysis:

-

Denature the reaction products and resolve them on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled cDNA products by autoradiography. The size of the truncated product will indicate the position of the m3C modification.

-

Chemical Synthesis of m3C-Modified RNA Oligonucleotides

The chemical synthesis of RNA oligonucleotides containing m3C at specific positions is crucial for in vitro functional studies.

Protocol:

-

Synthesis of m3C Phosphoramidite:

-

Start with commercially available cytidine.

-

Perform N3-methylation using methyl iodide (MeI).

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Protect the 4-amino group with a benzoyl (Bz) group.

-

Protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.

-

Perform phosphitylation to generate the final m3C phosphoramidite building block.

-

-

Solid-Phase RNA Synthesis:

-

Use a standard automated RNA synthesizer.

-

Incorporate the m3C phosphoramidite at the desired position in the oligonucleotide sequence during the solid-phase synthesis cycle.

-

Cleave the synthesized oligonucleotide from the solid support and remove the protecting groups.

-

Purify the final m3C-modified RNA oligonucleotide using methods such as HPLC.

-

Signaling Pathways and Experimental Workflows

The regulation and function of this compound can be visualized through signaling pathways and experimental workflows.

References

- 1. [PDF] Absolute and relative quantification of RNA modifications via biosynthetic isotopomers | Semantic Scholar [semanticscholar.org]

- 2. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-Methylcytidine (m3C): A Key Modification in Transfer RNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification. Among the more than 170 known RNA modifications, 3-methylcytidine (m3C) is a crucial modification found in the anticodon loop of specific tRNAs. This modification plays a significant role in tRNA structure, codon recognition, and overall translational regulation. Dysregulation of m3C modification has been linked to various human diseases, particularly neurological disorders, making the enzymes responsible for its deposition potential therapeutic targets. This guide provides a comprehensive overview of 3-methylcytidine as a component of tRNA, including its biosynthesis, function, and the experimental methodologies used for its study.

A Note on Nomenclature: 3-Methylcytidine (m3C) vs. 3'-O-Methylcytidine

It is critical to distinguish between methylation on the base and methylation on the ribose sugar of the cytidine nucleoside. This guide focuses on 3-methylcytidine (m3C) , where a methyl group is added to the N3 position of the cytosine base. Another possible modification is O-methylation of the ribose, such as 2'-O-methylcytidine (Cm) , where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. While 2'-O-methylation is also a common and important modification in tRNA that contributes to its structural stability, the primary focus of this document, and the subject of the majority of current research in this specific context, is the base modification m3C.

Biosynthesis of 3-Methylcytidine in tRNA

In mammals, the formation of 3-methylcytidine at position 32 (m3C32) of tRNA is catalyzed by a family of methyltransferase-like (METTL) enzymes with distinct substrate specificities. The primary enzymes involved are METTL2A, METTL2B, and METTL6. These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor.

-

METTL2A and METTL2B: These closely related enzymes are responsible for the m3C32 modification in tRNA-Threonine and tRNA-Arginine isoacceptors.[1][2] Their activity is often dependent on the presence of other modifications in the tRNA, such as N6-threonylcarbamoyladenosine (t6A) at position 37. For the recognition of specific arginine tRNAs, METTL2 forms a complex with the DALR anticodon binding domain containing 3 (DALRD3) protein.[1]

-

METTL6: This enzyme specifically methylates tRNA-Serine isoacceptors at the C32 position. The efficiency and specificity of METTL6 are significantly enhanced through its interaction with the seryl-tRNA synthetase (SerRS), which acts as a cofactor, presenting the tRNA-Ser substrate to METTL6.[3][4]

The biosynthesis pathway is a highly regulated process ensuring the correct modification of specific tRNA molecules, which is crucial for their function.

Functional Role of 3-Methylcytidine in tRNA

The m3C modification at position 32, located in the anticodon loop, is not merely a decorative mark but plays a pivotal role in fine-tuning the function of tRNA.

-

tRNA Structure and Stability: The anticodon loop's conformation is critical for accurate codon recognition. The m3C32 modification influences the structure of the anticodon stem loop, contributing to the proper folding and stability of the tRNA molecule.[5]

-

Translational Fidelity and Efficiency: By stabilizing the anticodon loop structure, m3C32 ensures accurate codon-anticodon pairing on the ribosome.[6] The absence of this modification can lead to translational defects, including ribosome stalling and altered protein expression.[5] Specifically, the loss of m3C32 on tRNA-Ser-GCT has been shown to decrease the translation efficiency of mRNAs enriched in AGU serine codons.[5]

-

Cellular Processes and Disease: The importance of m3C in tRNA is underscored by its connection to human health. Deficiencies in m3C modification due to mutations in the associated enzymes or cofactors have been linked to neurodevelopmental disorders and epileptic encephalopathy.[1] Furthermore, dysregulation of m3C levels has been implicated in cancer progression and the maintenance of pluripotency in stem cells.[7]

Quantitative Analysis of 3-Methylcytidine in tRNA

The development of sensitive analytical techniques has enabled the quantification of m3C in tRNA, providing insights into the dynamics of this modification. The following tables summarize key quantitative findings from studies involving the knockout of m3C methyltransferases.

| Enzyme Knockout | Tissue/Cell Line | Reduction in Total tRNA m3C | Reference(s) |

| METTL2 | Mouse Brain & Liver | ~30-40% | [8][9] |

| METTL6 | Mouse Brain & Liver | ~10-15% | [8][9] |

| tRNA Isoacceptor | Enzyme Knockout | Observed Effect on m3C Levels | Reference(s) |

| tRNA-Ser (CGA, GCU, UGA/AGA) | METTL6 | Approximately 50% decrease | [7] |

| tRNA-Arg (UCU, CCU) | METTL6 | No significant effect | [7] |

| tRNA-Thr (CGU, UGU) | METTL6 | No significant effect | [7] |

| tRNA-Arg/tRNA-Thr | METTL2A/B | Substantial decrease | [5] |

| tRNA-Ser (GCT) | METTL2A/B/6 (Triple KO) | Complete loss of m3C32 | [5] |

Experimental Protocols

A variety of sophisticated techniques are employed to detect, locate, and quantify m3C in tRNA. Below are detailed overviews of the key experimental methodologies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides in RNA. This method allows for the direct measurement of the absolute or relative abundance of m3C.

Methodology Overview:

-

tRNA Isolation: Total RNA is extracted from cells or tissues, followed by the purification of the tRNA fraction, often using size-exclusion chromatography or specialized RNA purification kits.

-

Enzymatic Digestion: The purified tRNA is completely digested into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC), usually with a reversed-phase C18 column. A gradient of solvents, such as acetonitrile and ammonium acetate, is used to elute the nucleosides at different retention times.

-

Mass Spectrometry Analysis: The eluate from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each nucleoside, including the canonical bases and m3C. For m3C, the characteristic transition is m/z 258.1 → 126.1.[10]

-

Quantification: The amount of m3C is determined by comparing the area under the peak for its specific MRM transition to that of the canonical nucleosides. Stable isotope-labeled internal standards can be used for absolute quantification.

Localization by Primer Extension Analysis

Primer extension is a classic technique used to map the precise location of modifications in an RNA molecule that cause a block or pause in reverse transcription.

Methodology Overview:

-

Primer Design and Labeling: A DNA oligonucleotide primer complementary to a sequence downstream of the suspected modification site (C32) is synthesized. The 5' end of the primer is typically radiolabeled with 32P using T4 polynucleotide kinase.

-

Annealing: The labeled primer is annealed to the tRNA template.

-

Reverse Transcription: Reverse transcriptase is added along with deoxynucleotide triphosphates (dNTPs) to synthesize a complementary DNA (cDNA) strand. The presence of the m3C modification can cause the reverse transcriptase to stall or dissociate, resulting in a truncated cDNA product.

-

Gel Electrophoresis: The cDNA products are separated by size on a denaturing polyacrylamide sequencing gel.

-

Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled cDNA fragments. The size of the truncated product corresponds to the distance from the primer to the modification site, thereby pinpointing the location of the m3C. A sequencing ladder generated with the same primer is often run alongside to determine the exact position of the stop.

Transcriptome-Wide Mapping by High-Throughput Sequencing

Recent advances in sequencing technology have led to the development of methods for the transcriptome-wide mapping of RNA modifications at single-nucleotide resolution.

a) DM-tRNA-seq (Demethylase-assisted tRNA sequencing):

This method utilizes the demethylase AlkB to remove m3C modifications, which facilitates more efficient reverse transcription and allows for the identification of modification sites through comparison with untreated samples.

b) HAC-seq (Hydrazine-Aniline Cleavage sequencing):

HAC-seq is a chemistry-based method that specifically cleaves the RNA backbone at m3C sites.[11][12]

Methodology Overview (HAC-seq):

-

RNA Preparation: Total RNA is isolated and depleted of ribosomal RNA (rRNA).

-

Hydrazine/Aniline Treatment: The RNA is treated with hydrazine, which opens the pyrimidine ring of cytidine. Subsequent treatment with aniline leads to the specific cleavage of the RNA backbone at the site of the modified cytidine (m3C).

-

Library Preparation: The resulting RNA fragments are ligated to adapters and converted to a cDNA library for high-throughput sequencing.

-

Sequencing and Data Analysis: The library is sequenced, and the reads are aligned to the reference transcriptome. The cleavage sites, which appear as the 5' ends of the sequencing reads, correspond to the locations of m3C modifications. The frequency of cleavage at a specific site provides a semi-quantitative measure of the modification level.

Conclusion and Future Directions

3-methylcytidine is a vital post-transcriptional modification in tRNA with profound implications for translational fidelity, cellular homeostasis, and human health. The elucidation of the enzymes responsible for its biosynthesis and the development of sophisticated analytical techniques have significantly advanced our understanding of its role. Future research will likely focus on further dissecting the regulatory networks that control m3C deposition, exploring its role in other RNA species, and evaluating the therapeutic potential of targeting m3C methyltransferases in diseases such as cancer and neurological disorders. The methodologies outlined in this guide provide a robust toolkit for researchers to continue to unravel the complexities of this important epitranscriptomic mark.

References

- 1. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 3'-O-Methylcytidine in messenger RNA function

An In-depth Technical Guide on the Role of 3'-O-Methylcytidine in Messenger RNA Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitranscriptomics has unveiled a complex landscape of chemical modifications that regulate messenger RNA (mRNA) function. While N3-methylcytidine and 2'-O-methylcytidine are recognized natural modifications, this compound (3'-O-Me-C) holds a unique position, primarily as a synthetic tool rather than a natural epitranscriptomic mark. This technical guide provides an in-depth exploration of this compound, clarifying its distinction from other cytidine modifications and detailing its principal role as a potent chain terminator in RNA synthesis. We will examine the functional implications of its incorporation into mRNA, its applications in research and therapeutics, and provide detailed experimental protocols for its use.

Introduction: Distinguishing this compound

The precise regulation of mRNA translation, stability, and localization is critical for cellular function. This regulation is often achieved through chemical modifications to the RNA molecule. It is crucial to distinguish this compound from other common cytidine modifications to understand its specific role.

-

This compound (3'-O-Me-C): A synthetic modification where a methyl group is added to the 3'-hydroxyl group of the ribose sugar. This modification sterically blocks the formation of a phosphodiester bond, thereby terminating RNA chain elongation.

-

N3-methylcytidine (m3C): A natural modification on the cytidine base itself, catalyzed by METTL family enzymes. m3C has been identified in tRNA and mRNA and is involved in regulating translation and RNA structure.[1][][3][4][5]

-

2'-O-Methylcytidine (Cm): A widespread natural modification on the 2'-hydroxyl of the ribose sugar. It is found in various RNA species, including mRNA, and contributes to RNA stability, folding, and protection from nuclease degradation.[6]

This guide focuses exclusively on this compound, a molecule whose primary significance lies in its application as a tool to manipulate and study mRNA function.

The Core Function: Chain Termination of RNA Synthesis

The defining characteristic of this compound is its function as a chain terminator. During transcription or replication, RNA polymerases catalyze the addition of ribonucleotides to the free 3'-hydroxyl group of the growing RNA strand. The presence of a methyl group at this 3'-O position makes this nucleophilic attack impossible, leading to the immediate cessation of chain elongation.[7][]

This property is analogous to the mechanism of dideoxynucleotides (ddNTPs) used in Sanger DNA sequencing. When this compound triphosphate (3'-O-Me-CTP) is incorporated into a nascent RNA strand, the polymerase cannot add the next nucleotide, resulting in a truncated transcript.

Logical Relationship: Mechanism of Chain Termination

Caption: Mechanism of RNA chain termination by this compound.

Impact on mRNA Function

The incorporation of this compound into an mRNA molecule has profound, albeit artificially induced, effects on its stability and translatability.

mRNA Stability

When this compound is added to the 3'-terminus of an mRNA molecule, it can enhance its stability. The primary pathway for mRNA degradation in eukaryotes is initiated by the shortening of the 3' poly(A) tail by deadenylases, followed by 3'→5' exonucleolytic decay. A 3'-O-methylated terminus is resistant to these 3'→5' exonucleases, thereby protecting the mRNA from degradation and increasing its cellular half-life.[7] This is a key application in the development of RNA-based therapeutics.

mRNA Translation

The effect of this compound on translation depends on its position.

-

At the 3'-Terminus: Its presence at the 3'-end does not directly interfere with the process of translation initiation or elongation, which proceeds in the 5'→3' direction. However, by stabilizing the mRNA, it can indirectly lead to an overall increase in protein production from that transcript over time.

-

Internal Incorporation: The incorporation of 3'-O-Me-C within the coding sequence would act as a potent inhibitor of translation elongation. The ribosome would stall at the site of the modification, as the machinery that facilitates peptide bond formation and translocation would be obstructed, leading to premature termination and the production of a truncated, non-functional polypeptide. However, this internal incorporation is not a common application.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Antisense Oligonucleotides (ASOs): ASOs are short, synthetic nucleic acid strands that bind to a target mRNA and modulate its function. Modifying the 3'-end of an ASO with this compound prevents its degradation by cellular exonucleases, extending its half-life and therapeutic effect.[7]

-

RNA Therapeutics: For therapeutic mRNAs (e.g., vaccines, protein replacement therapies), ensuring stability is paramount. While other modifications like 2'-O-methylation are more common for this purpose, 3'-end capping with a non-extendable nucleotide like 3'-O-Me-C is a viable strategy to enhance stability.[]

-

Studying Polymerase Activity: 3'-O-Me-CTP can be used in biochemical assays to study the kinetics and fidelity of RNA polymerases.[10] Its incorporation provides a definitive stop point for the enzyme, allowing for precise analysis of the polymerization reaction.

-

Control in In Vitro Transcription: It can be used to control the length of transcripts produced during in vitro transcription reactions.

Quantitative Data Summary

While extensive quantitative data on the natural abundance of this compound in mRNA is absent due to its synthetic nature, we can summarize the impact of related modifications on RNA stability. The stability of an RNA duplex is measured by its melting temperature (Tm).

| Modification | System | Effect on Duplex Stability (Tm) | Reference |

| 2'-O-Methylation (General) | RNA:RNA Duplex | Increases Tm (~0.2 kcal/mol per modification) | [11] |

| 2'-O-Methyl Oligonucleotides | RNA:RNA Duplex | Higher Tm than corresponding DNA:RNA duplex | [6] |

Experimental Protocols

Protocol for Synthesis of 3'-O-Methylated RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing a terminal this compound is typically achieved via automated solid-phase phosphoramidite chemistry. The key difference from a standard RNA synthesis protocol is the use of a this compound-derivatized solid support.

Workflow:

Caption: Workflow for solid-phase synthesis of a 3'-O-methylated RNA oligo.

Methodology:

-

Support Preparation: Begin with a Controlled Pore Glass (CPG) solid support derivatized with this compound. The 5'-hydroxyl group of this initial nucleoside is protected with a dimethoxytrityl (DMT) group.

-

Synthesis Cycle (Automated Synthesizer):

-

Deblocking: The 5'-DMT group is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.

-

Coupling: The next RNA phosphoramidite building block is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl group of the support-bound nucleoside.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Repeat: The cycle is repeated until the desired RNA sequence is assembled.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support using a base (e.g., concentrated ammonium hydroxide or a mixture with methylamine). This step also removes the protecting groups from the phosphate backbone and the nucleobases.

-

2'-OH Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride source like triethylamine trihydrofluoride (TEA·3HF).

-

Purification: The final product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length 3'-O-methylated oligonucleotide.

Protocol for In Vitro Transcription Termination Assay

This assay demonstrates the chain-terminating property of 3'-O-Me-CTP.

Materials:

-

Linearized DNA template containing a promoter (e.g., T7) and a downstream sequence.

-

T7 RNA Polymerase.

-

Ribonucleotide solution (ATP, GTP, UTP).

-

CTP and this compound-5'-Triphosphate (3'-O-Me-CTP).[10][12]

-

Transcription buffer.

-

Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) setup.

Methodology:

-

Set up Reactions: Prepare two transcription reactions.

-

Control Reaction: Combine the DNA template, T7 RNA Polymerase, transcription buffer, ATP, GTP, UTP, [α-³²P]UTP, and a standard concentration of CTP.

-

Termination Reaction: Prepare an identical reaction, but replace a portion of the CTP with 3'-O-Me-CTP. A range of CTP:3'-O-Me-CTP ratios can be tested.

-

-

Incubation: Incubate both reactions at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reactions by adding a denaturing loading buffer (containing formamide and EDTA).

-

Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.

Expected Results:

-

The control lane will show a prominent band corresponding to the full-length RNA transcript.

-

The termination lane will show a ladder of shorter bands in addition to a reduced amount of the full-length transcript. Each band in the ladder corresponds to a transcript that was terminated at a position where a cytosine was to be incorporated, due to the integration of 3'-O-Me-CTP. The intensity of the full-length band will decrease as the ratio of 3'-O-Me-CTP to CTP increases.

Conclusion

While not a component of the natural epitranscriptome, this compound is a powerful synthetic nucleotide that plays a critical role in the study and application of mRNA. Its function as an irreversible chain terminator provides a robust mechanism for controlling RNA synthesis, enhancing the stability of synthetic oligonucleotides, and probing the activity of polymerases. For researchers and professionals in drug development, understanding the properties and applications of this compound is essential for designing nuclease-resistant antisense therapies, developing stable mRNA-based therapeutics, and conducting fundamental research into the mechanisms of transcription and translation.

References

- 1. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 7. 3'-O methyl rI Oligo Modifications from Gene Link [genelink.com]

- 10. apexbt.com [apexbt.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

Unveiling the Enigmatic World of 3'-O-Methylcytidine: A Technical Guide to Its Synthesis and a Review of Related Biosynthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylcytidine is a modified nucleoside with potential applications in various research and therapeutic areas. However, a comprehensive understanding of its natural biosynthesis and enzymatic pathways remains elusive in current scientific literature. This technical guide addresses this knowledge gap by providing a detailed overview of the chemical synthesis of this compound. In the absence of documented biosynthetic pathways for this specific modification, this guide presents an in-depth analysis of the well-characterized enzymatic pathways for the closely related N3-methylcytidine and 2'-O-Methylcytidine. This comparative approach offers valuable insights into the potential mechanisms and enzymatic machinery that could be involved in cytidine methylation. The guide includes detailed experimental protocols, quantitative data on relevant enzymes, and pathway visualizations to serve as a critical resource for researchers in the fields of biochemistry, drug development, and molecular biology.

Introduction: The Scarcity of Biosynthetic Information on this compound

This compound is a structural analog of the canonical nucleoside cytidine, featuring a methyl group attached to the 3'-hydroxyl of the ribose sugar. While the chemical synthesis of this compound is achievable, information regarding its natural occurrence and enzymatic production is notably absent from published scientific research. A thorough investigation of existing literature reveals no identified enzymes or defined biosynthetic pathways responsible for the 3'-O-methylation of cytidine in any organism.

One commercial supplier suggests that this compound may have "biosynthetic pathways similar to other nucleic acids," but this claim is not substantiated by any cited research, leaving the natural synthesis of this molecule an open question.[1] This lack of information highlights a significant area for future research.

Given the interest in modified nucleosides for therapeutic and research applications, this guide provides a practical resource by focusing on what is currently known: its chemical synthesis. Furthermore, to provide a robust scientific context, we will explore the well-documented biosynthetic pathways of two related methylated cytidine analogs: N3-methylcytidine (m3C) and 2'-O-Methylcytidine. Understanding these pathways can provide a framework for hypothesizing potential mechanisms for this compound biosynthesis.

Chemical Synthesis of this compound

In the absence of a known biosynthetic route, chemical synthesis remains the primary method for obtaining this compound for research and development. The following section outlines a general synthetic scheme based on established methods for nucleoside modification, including a patented method for the synthesis of 3'-O-methylpyrimidine nucleosides.

General Synthetic Strategy

The chemical synthesis of this compound typically involves a multi-step process that includes the protection of reactive functional groups, selective methylation of the 3'-hydroxyl group, and subsequent deprotection to yield the final product. A plausible synthetic route is outlined below.

References

An In-depth Technical Guide to 3'-O-Methylcytidine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylcytidine is a modified nucleoside, an analogue of cytidine, that has garnered interest within the scientific community for its potential as a therapeutic agent. Its structural similarity to the natural nucleoside allows it to interact with key cellular machinery, while the methyl group at the 3'-O-position confers unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its role as a DNA methyltransferase inhibitor and an antibacterial agent. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the pyrimidine nucleoside cytidine, characterized by a methyl group attached to the hydroxyl group at the 3' position of the ribose sugar. This modification distinguishes it from its isomer, 3-methylcytidine (m3C), where the methyl group is located on the cytidine base.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₅N₃O₅ | [1][2][3] |

| Molecular Weight | 257.24 g/mol | [1][2][3] |

| CAS Number | 20594-00-7 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | 471.9 ± 55.0 °C (Predicted for isomer 3-methylcytidine) | [4] |

| Solubility | ||

| DMSO | ≥ 100 mg/mL | [5] |

| Aqueous Buffers | Soluble with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline) | [5] |

| Water | Data not available | |

| Ethanol | Data not available | |

| Methanol | Data not available | |

| Storage | Store at -20°C | [3] |

Synthesis and Purification

Proposed Synthetic Workflow

Figure 2. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of N3-methylcytidine and would require optimization for the synthesis of this compound.[6]

Materials:

-

Cytidine

-

Dimethoxytrityl chloride (DMTr-Cl)

-

Pyridine

-

Benzoyl chloride (Bz-Cl)

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A base for methylation (e.g., sodium hydride)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Ammonia in methanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Solvents for HPLC

Procedure:

-

5'-O-DMTr Protection: Dissolve cytidine in pyridine and add DMTr-Cl. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product by silica gel chromatography to obtain 5'-O-DMTr-cytidine.

-

4-N-Benzoyl Protection: Dissolve 5'-O-DMTr-cytidine in pyridine and add benzoyl chloride. Stir at room temperature until the reaction is complete. Work up and purify by silica gel chromatography to yield 5'-O-DMTr-4-N-benzoyl-cytidine.

-

2'-O-TBDMS Protection: Protect the 2'-hydroxyl group using TBDMS-Cl and imidazole in a suitable solvent like DMF. This step is crucial for directing methylation to the 3'-position. Purify the product to obtain 5'-O-DMTr-4-N-benzoyl-2'-O-TBDMS-cytidine.

-

3'-O-Methylation: Dissolve the protected cytidine derivative in an anhydrous aprotic solvent (e.g., THF or DMF) and treat with a strong base (e.g., NaH) to deprotonate the 3'-hydroxyl group. Add the methylating agent (e.g., methyl iodide) and stir until the reaction is complete. Quench the reaction carefully and purify the product.

-

Deprotection: Remove the protecting groups. The benzoyl and DMTr groups can be removed by treatment with ammonia in methanol, and the TBDMS group can be removed using a fluoride source like TBAF.

-

Purification: Purify the final product, this compound, using silica gel chromatography followed by preparative HPLC to achieve high purity.

Biological and Pharmacological Properties

This compound exhibits interesting biological activities, primarily as an inhibitor of DNA methyltransferases and as an antibacterial agent.

Inhibition of DNA Methyltransferases (DNMTs)

As a cytidine analog, this compound is hypothesized to interfere with the process of DNA methylation, a key epigenetic modification.[5] DNA methyltransferases (DNMTs) are responsible for transferring a methyl group to the C5 position of cytosine residues in DNA. Aberrant DNA methylation is a hallmark of many diseases, including cancer. By acting as a competitive inhibitor or being incorporated into DNA and disrupting the methylation process, this compound has potential as an anti-metabolic and anti-tumor agent.[5]

Experimental Protocol: In Vitro DNMT1 Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against DNMT1 and can be adapted for this compound.

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT1 substrate (hemimethylated DNA)

-

S-adenosyl-L-methionine (SAM) - methyl donor

-

This compound (test inhibitor)

-

Known DNMT1 inhibitor (positive control, e.g., S-adenosyl-L-homocysteine)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)

-

Detection system (e.g., radio-labeled SAM and scintillation counting, or an ELISA-based method with an anti-5-methylcytosine antibody)

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing assay buffer, DNMT1 substrate, and various concentrations of this compound. Include a positive control (known inhibitor) and a no-inhibitor control.

-

Enzyme Addition: Add recombinant DNMT1 to all wells except for the blank.

-

Initiation of Reaction: Start the reaction by adding SAM to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of DNA methylation.

-

Radiometric Assay: If using [³H]-SAM, capture the DNA on a filter, wash away unincorporated SAM, and measure the incorporated radioactivity using a scintillation counter.

-

ELISA-based Assay: If using an antibody-based detection method, follow the manufacturer's protocol, which typically involves binding the DNA to the plate, incubating with a primary antibody against 5-methylcytosine, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Antibacterial Activity

This compound has been reported to inhibit bacterial growth by interfering with ribosomal function, leading to reduced protein synthesis.[1][3] This suggests that the compound may act as a translational inhibitor in bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain like E. coli.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

Currently, there is no direct evidence in the scientific literature to suggest that this compound modulates specific intracellular signaling pathways. Its known mechanisms of action involve direct interaction with enzymes (DNMTs) or interference with fundamental cellular processes like protein synthesis at the ribosomal level.

Proposed Mechanism of Action Workflow

Figure 3. High-level overview of the proposed mechanisms of action for this compound.

Further research is required to elucidate the precise molecular interactions and to determine if this compound has any downstream effects on cellular signaling cascades.

Conclusion

This compound is a promising modified nucleoside with demonstrated potential in the fields of oncology and infectious diseases. Its ability to inhibit DNA methyltransferases and bacterial protein synthesis warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis, purification, and biological evaluation of this compound. Future studies should focus on obtaining more detailed physicochemical data, optimizing the synthetic route, and elucidating the precise molecular mechanisms of action, including any potential involvement in cellular signaling pathways. Such efforts will be crucial for the potential translation of this compound into a clinically relevant therapeutic agent.

References

- 1. This compound | 20594-00-7 | NM06229 | Biosynth [biosynth.com]

- 2. 3'-(O-Methyl) Cytidine | ChemGenes Products [chemgenes.com]

- 3. This compound, 20594-00-7 | BroadPharm [broadpharm.com]

- 4. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. par.nsf.gov [par.nsf.gov]

natural occurrence of 3'-O-Methylcytidine in different organisms

An In-depth Technical Guide to the Natural Occurrence of 3'-O-Methylcytidine

Introduction

This compound (m³C) is a post-transcriptional RNA modification, a chemical alteration to the standard cytidine nucleoside.[1][2] First identified in the total RNA of Saccharomyces cerevisiae, its presence has since been confirmed across eukaryotes and in specific viral RNAs.[3][4] This modification plays a crucial role in fine-tuning the structure and function of RNA molecules, thereby influencing fundamental biological processes such as translation, RNA stability, and the cellular stress response.[2][5] This guide provides a comprehensive overview of the natural occurrence of m³C, its biosynthesis, biological functions, and the experimental methodologies used for its detection and quantification, tailored for researchers and professionals in drug development.

Natural Occurrence and Distribution

This compound is found in various RNA types across different domains of life, although it is most extensively studied in eukaryotes. It is notably present in transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA) and ribosomal RNA (rRNA).[3][6][7]

Eukaryotes

In eukaryotes, m³C is predominantly found in tRNA molecules, particularly at position 32 in the anticodon loop of specific tRNA isoacceptors for serine, threonine, and arginine.[3][8][9] Its presence has also been noted at other positions, such as position 47d in the variable loop of tRNASer and position 20 of tRNAMet-e.[3][8] The modification has been identified and quantified in various organisms, including yeast (Saccharomyces cerevisiae, Schizosaccharomyces pombe), mice, and humans.[3][9] More recently, m³C was discovered in mammalian mRNA, suggesting a broader role in gene expression regulation beyond tRNA-mediated translation.[3][4][6]

Archaea and Bacteria

While the majority of research has focused on eukaryotes, RNA modifications are known to be widespread in both Archaea and Bacteria to help stabilize RNA structures, especially in extremophiles.[10][11] While specific quantitative data for this compound in these domains is less prevalent in literature compared to eukaryotes, studies mapping the entire RNA "modificome" have detected m³C in various bacterial species.[12] In archaea, which feature a diverse array of RNA modifications, m³C is also presumed to be present, contributing to the functional repertoire of their stable RNAs.[13][14][15]

Viruses

The m³C modification has been detected in the RNA of several positive-sense RNA viruses, including Zika virus (ZIKV), Hepatitis C virus (HCV), and Dengue virus (DENV).[4] Its presence in viral RNA suggests a potential role in the viral life cycle, possibly influencing viral replication, translation, or evasion of the host immune response.

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative measurements of m³C levels in different organisms and RNA types as reported in the literature. These values are typically determined by highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Organism/Cell Line | RNA Type | Quantitative Measurement | Reference |

| Mouse (WT) | tRNA (Liver & Brain) | Baseline levels (reduction observed in KO models) | [3] |

| Mouse (Mettl2 KO) | tRNA (Liver & Brain) | ~35% reduction compared to Wild-Type | [3] |

| Mouse (Mettl6 KO) | tRNA (Liver & Brain) | ~12% reduction compared to Wild-Type | [3] |

| Human (HeLa, HCT116) | mRNA | ~5 m³C per 100,000 cytidines | [3] |

| Human (HeLa, HepG2, etc.) | Small RNA (<200 nt) | 0.002% to 0.007% of total cytidine | [16] |

Biosynthesis and Regulation

The formation of m³C is catalyzed by a family of S-adenosylmethionine (SAM)-dependent RNA methyltransferases. These "writer" enzymes specifically recognize target cytidine residues within a particular RNA sequence and structural context.

Key Methyltransferases (Writers):

-

Yeast: In S. cerevisiae, the enzyme Trm140 is responsible for m³C32 formation in both tRNAThr and tRNASer.[3] In the fission yeast S. pombe, this function is divided between two homologous enzymes: Trm140 and Trm141.[3][9]

-

Humans and Mice: Mammals possess three distinct m³C methyltransferases from the METTL (methyltransferase-like) family:[3][6]

The process can be reversed by demethylases, or "erasers." The enzyme ALKBH3 has been shown to have demethylation activity, removing the methyl group from m³C and restoring it to cytidine, indicating that this modification is dynamic.[4]

Biological Functions

The methylation of cytidine at the N3 position has significant structural and functional consequences for the RNA molecule.

-

tRNA Structure and Stability: The m³C modification at position 32 in the anticodon loop influences the local tRNA structure.[2] This structural alteration is critical for proper codon recognition and maintaining the translational reading frame.

-

Translation Fidelity: The lack of m³C32 modification can impair translation.[2] The modification helps to reinforce the correct codon-anticodon pairing at the ribosome, thereby preventing frameshift errors and ensuring the fidelity of protein synthesis.[5]

-

mRNA Regulation: The discovery of m³C in mRNA by METTL8 opens up new avenues of investigation.[6] Like other mRNA modifications such as m⁶A, m³C may play a role in regulating mRNA stability, splicing, nuclear export, and translation efficiency, contributing to a dynamic layer of gene expression control known as the "epitranscriptome."[2][3]

References

- 1. This compound, 20594-00-7 | BroadPharm [broadpharm.com]

- 2. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolving specificity of tRNA 3-methyl-cytidine-32 (m3C32) modification: a subset of tRNAsSer requires N6-isopentenylation of A37 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome-Wide Mapping of 5-methylcytidine RNA Modifications in Bacteria, Archaea, and Yeast Reveals m5C within Archaeal mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "GUIDE RNA-DEPENDENT AND INDEPENDENT tRNA MODIFICATIONS IN ARCHAEA" by Archi Joardar [opensiuc.lib.siu.edu]

- 16. Novel dual methylation of cytidines in the RNA of mammals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01972D [pubs.rsc.org]

The Impact of 3'-O-Methylcytidine on Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are at the forefront of epitranscriptomics and drug development, offering novel mechanisms for regulating gene expression and combating disease. Among these, 3'-O-Methylcytidine, a synthetic analog of cytidine, presents a compelling area of investigation for its potential to modulate cellular processes. While direct research on this compound is limited, this technical guide synthesizes current knowledge from related 2'-O-methylated and N3-methylcytidine modifications to provide a comprehensive overview of its putative impact on gene expression. This document outlines potential mechanisms of action, detailed experimental protocols for investigation, and hypothetical signaling pathways, offering a foundational resource for researchers and drug development professionals.

Introduction: The Role of Modified Nucleosides in Gene Regulation

The landscape of gene expression regulation extends beyond the canonical four-base genetic code. Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, add a dynamic layer of control over mRNA stability, translation, and function.[1][2] Methylation of nucleosides is a common and critical modification, with well-documented roles in fine-tuning gene expression.[1][3]

This compound is a cytidine analog featuring a methyl group at the 3'-hydroxyl position of the ribose sugar.[4] While its natural occurrence in cellular RNA has not been established, its structural similarity to other methylated nucleosides suggests it could influence gene expression through several mechanisms if introduced into a biological system. This guide will explore these potential impacts, drawing parallels from the extensively studied 2'-O-methylated nucleosides and N3-methylcytidine (m3C).

Potential Mechanisms of Action of this compound

The introduction of a methyl group on the ribose sugar can have profound effects on the physicochemical properties of the nucleoside, which in turn can alter its biological activity. The primary hypothetical mechanisms by which this compound could regulate gene expression are detailed below.

Incorporation into RNA and Alteration of RNA Stability

If this compound is metabolized into its triphosphate form, it could be incorporated into nascent RNA transcripts by RNA polymerases. The presence of the 3'-O-methyl group would likely terminate transcription, as the 3'-hydroxyl group is necessary for the formation of the phosphodiester bond to the next nucleotide.[5] This would lead to the production of truncated RNA molecules, effectively downregulating the expression of the affected genes.

Alternatively, if incorporated internally via non-canonical mechanisms or if it affects RNA modifying enzymes, the methyl group could sterically hinder the binding of ribonucleases, thereby increasing the stability and half-life of the RNA molecule.[6]

Modulation of Translation

Ribosomal RNAs (rRNAs) and transfer RNAs (tRNAs) are rich in 2'-O-methylations, which are crucial for ribosome biogenesis and function.[7] The presence of a 3'-O-methyl group on cytidine within these RNAs could disrupt their structure and function. For instance, modifications in the anticodon loop of tRNA can influence decoding specificity and translation efficiency.[8][9] If this compound were incorporated into tRNA, it could alter codon recognition, leading to translational frameshifting or premature termination.

Inhibition of DNA Methyltransferases

Some cytidine analogs are known to inhibit DNA methyltransferases (DNMTs).[10] DNA methylation is a key epigenetic mechanism for gene silencing.[11][12] By inhibiting DNMTs, this compound could lead to a global or gene-specific decrease in DNA methylation, resulting in the reactivation of silenced genes.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on gene expression are not currently available in published literature. However, based on studies of related compounds like N3-methylcytidine (m3C), we can anticipate the types of quantitative changes that might be observed. The following table summarizes the observed effects of m3C methyltransferase depletion, which could be mimicked by a functional inhibitor like this compound.

| Modification/Target | Cell/Tissue Type | Observed Effect | Potential Implication for this compound | Reference |

| m3C levels in total tRNA | Mouse liver and brain | ~35% reduction in METTL2 knockout mice | Potential for this compound to alter tRNA modification levels. | [13] |

| m3C levels in total tRNA | Mouse liver and brain | ~12% reduction in METTL6 knockout mice | Suggests specific methyltransferases could be targeted. | [13] |

| m3C levels in mRNA | Human cells | ~5 m3C per 10^5 cytidines | Indicates that mRNA could be a direct target for modification or the effects of this compound. | [13] |

Experimental Protocols

To investigate the impact of this compound on gene expression, a series of well-established molecular biology techniques can be employed.

Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for anti-tumor studies).

-

Cell Culture: Culture the cells in appropriate media and conditions until they reach approximately 70-80% confluency.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in culture media to achieve the desired final concentrations for treatment. Include a vehicle control (solvent only).

-

Incubation: Treat the cells with this compound for various time points (e.g., 24, 48, 72 hours) to assess both early and late effects on gene expression.

RNA Isolation and Gene Expression Analysis (RT-qPCR)

-

RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[14]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB). Use a fluorescent dye like SYBR Green or probe-based chemistry for detection.

-

Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.[14]

Quantification of this compound in RNA by LC-MS/MS

-

RNA Digestion: After treating cells and isolating total RNA, digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.[15]

-

LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). A specific mass transition for this compound (e.g., m/z 258.1 → 126.1 for the protonated molecule and a characteristic fragment) would need to be established.[13][15]

-

Quantification: Use a standard curve generated with known amounts of synthetic this compound to quantify its abundance relative to the canonical nucleosides.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for this compound's action and a general experimental workflow for its study.

Conclusion and Future Directions

This compound represents an intriguing molecule with the potential to impact gene expression through multiple pathways, including transcription termination, alteration of RNA stability and translation, and inhibition of epigenetic modifiers. While direct experimental evidence is currently lacking, the well-established roles of similar modified nucleosides provide a strong rationale for its investigation.

Future research should focus on synthesizing this compound-5'-triphosphate to directly test its incorporation by RNA polymerases in vitro.[16][17][18][] Cellular studies are needed to determine its uptake, metabolism, and dose-dependent effects on global gene expression using techniques like RNA-sequencing.[20][21][22] Furthermore, investigating its impact on DNA methylation and the activity of specific RNA methyltransferases will be crucial to elucidating its precise mechanisms of action. The experimental framework provided in this guide offers a starting point for the scientific community to unravel the biological functions of this promising cytidine analog.

References

- 1. Frontiers | RNA modifications and their role in gene expression [frontiersin.org]

- 2. RNA modifications modulate gene expression during development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]

- 4. This compound | 20594-00-7 | NM06229 | Biosynth [biosynth.com]

- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 6. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 7. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. DNA methylation - Wikipedia [en.wikipedia.org]

- 12. DNA methylation and methylcytosine oxidation in cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. promegaconnections.com [promegaconnections.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of 3'-O-Methylcytidine in Translational Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate process of protein synthesis is subject to multiple layers of regulation, extending beyond the primary sequence of messenger RNA (mRNA). Post-transcriptional modifications of RNA nucleosides have emerged as critical players in fine-tuning translation, thereby influencing a vast array of cellular processes. Among these, 3'-O-Methylcytidine (3'-(O)-Me-C), a subtle yet significant modification, has garnered increasing attention for its role in modulating the efficiency and fidelity of translation. This technical guide provides an in-depth exploration of the function of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular pathways.

The Enzymatic Machinery of this compound Synthesis

The addition of a methyl group to the 3'-hydroxyl of the ribose of cytidine is catalyzed by a family of methyltransferases. In mammals, three distinct enzymes have been identified to be responsible for this modification:

-

METTL2 (Methyltransferase-like 2): Primarily modifies transfer RNA (tRNA), contributing to the m3C modification at position 32 of tRNA-Thr and tRNA-Arg isoacceptors.[1][2]

-

METTL6 (Methyltransferase-like 6): Also targets tRNA, with a suggested role in modifying serine tRNA isoacceptors.[1][2]

-

METTL8 (Methyltransferase-like 8): Initially thought to modify mRNA, METTL8 has been identified as a mitochondrial tRNA-specific methyltransferase.[1][3][4][5][6] It installs the m3C32 modification in mitochondrial tRNA-Thr and tRNA-Ser(UCN), which is crucial for optimal mitochondrial translation and function.[1][3][4][5][6]

The distinct localization and substrate specificities of these enzymes highlight the multifaceted role of this compound in both cytosolic and mitochondrial translation.

Quantitative Impact of this compound on Translation

The presence of this compound on tRNA has a quantifiable impact on the translation process. Studies involving the knockout of METTL enzymes have provided valuable data on the extent of this modification and its consequences.

| Enzyme Knockout | Effect on m3C Levels in total tRNA | Affected tRNAs | Observed Phenotype | Reference |

| METTL2 null-mutant cells | ~30-40% reduction | tRNA-Thr isoacceptors, tRNA-Arg(CCU) | - | [2] |

| METTL6 null-mutant cells | ~10-15% reduction | tRNA-Ser isoacceptors (suggested) | - | [2] |

| METTL8 knockout cells | Loss of m3C in mitochondrial tRNAs | mt-tRNA-Thr, mt-tRNA-Ser(UCN) | Reduction in respiratory chain activity, mitoribosome stalling on mt-tRNA-Ser(UCN)- and mt-tRNA-Thr-dependent codons.[4][5] | [4][5][6] |

These findings underscore the importance of this compound in maintaining translational efficiency, particularly within the mitochondria. The stalling of ribosomes on specific codons in the absence of m3C highlights its role in ensuring smooth elongation during protein synthesis.

Functional Implications of this compound in Cellular Processes

The influence of this compound extends beyond the ribosome, impacting critical cellular pathways such as the cell cycle and the DNA damage response.

Cell Cycle Regulation: Recent studies have revealed that the translational control mediated by m3C modification is linked to the expression of genes involved in cell cycle progression.[7] The efficient translation of mRNAs encoding key cell cycle regulators can be influenced by the modification status of specific tRNAs, thereby affecting the timely transition between cell cycle phases.

DNA Damage Response (DDR): A growing body of evidence suggests a connection between tRNA modifications and the cellular response to DNA damage.[8][9] The selective translation of mRNAs for DNA repair proteins can be modulated by the availability of specific tRNAs, and modifications like m3C may play a role in this codon-biased translation, ensuring an effective response to genomic insults.[7]

The diagram below illustrates the central role of this compound in influencing these fundamental cellular processes through the regulation of translation.

Experimental Protocols